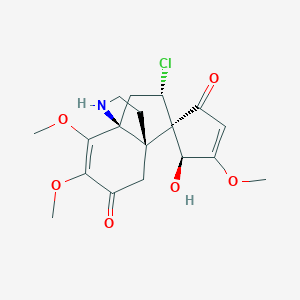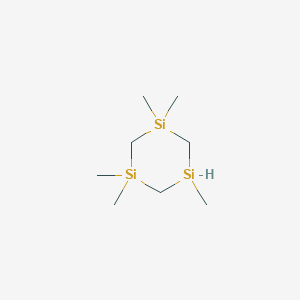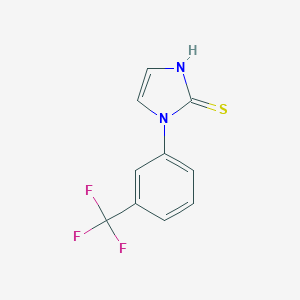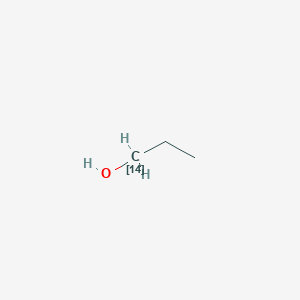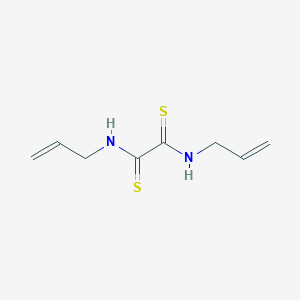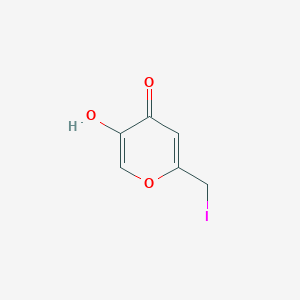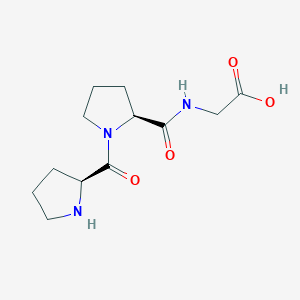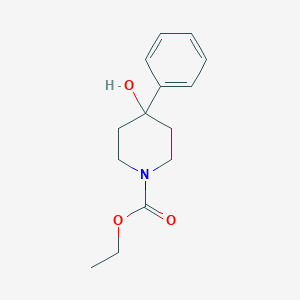
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Vue d'ensemble
Description
“2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a benzoxazine derivative . It is a heterocyclic building block for various natural and synthetic organic compounds . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize .
Synthesis Analysis
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines has been described in several studies . For instance, one study describes the synthesis and biological evaluation of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines . Another study reports the synthesis of 6-(2,2-dimethyl-3,4-dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl)pyridazin-3-ones .Molecular Structure Analysis
The molecular structure of “2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” can be analyzed using various methods . For instance, the structure can be viewed using Java or Javascript . The structure, regioselectivity of the products are determined on the basis of 1D and 2D NMR experiments .Chemical Reactions Analysis
The chemical reactions involving “2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” have been studied . For example, one study found that the benzoxazines were less active as inhibitors of the glucose-induced insulin release than their corresponding chromans .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” can be analyzed using various methods . For instance, the molecular weight of the compound is 177.20 g/mol . Its XLogP3-AA value is 1.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .Applications De Recherche Scientifique
Anti-Corrosion Applications
The compound has been found to have significant anti-corrosion potential . It has been used in studies to assess its effectiveness on mild steel subjected to an aggressive acidic environment . The results showed a substantial decrease in corrosion rates with ascending concentrations of the organic compound .
Antimicrobial Applications
The compound has demonstrated superior efficacy against a spectrum of bacterial and fungal pathogens . It outperformed Gentamicin in antimicrobial screenings, showing superior efficacy against all tested pathogens .
Antioxidant Applications
The compound has been found to have antioxidant potential . Its antioxidant potential was quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark .
Synthetic Precursor
The compound is a significant category of heterocyclic compounds that have shown a wide spectrum of medical and industrial applications . It is used as a synthetic precursor of a variety of compounds with marked biological activity .
Herbicidal Applications
The compound has been extensively used for herbicide development . Several commercial herbicides such as flumioxazin and thidiazimin contain the core structure of this compound .
Pharmaceutical Applications
The compound has been recognized as a vital drug in the treatment of angina and hypertension . It has also been used as a starting material for the preparation of 2,3-disubstituted 4(3H)-quinazolinone derivatives, which are known to have medicinal properties .
Anti-Inflammatory and Analgesic Applications
Benzoxazinone derivatives, including the compound , have been reported to exhibit many useful pharmacological properties including anti-inflammatory and analgesic activities .
Neuroprotective Applications
The compound has been reported to have neuroprotective activities . This makes it a potential candidate for the development of drugs for neurological disorders .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit or enhance the activity of enzymes, alter the conformation of proteins, or modulate signal transduction pathways .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects such as altered gene expression, modulation of cellular metabolism, and changes in cell signaling .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been reported to have various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Safety and Hazards
Propriétés
IUPAC Name |
2,6-dimethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-3-4-9-8(5-6)11-10(12)7(2)13-9/h3-5,7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNQUXZPFSCXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398810 | |
| Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17959-90-9 | |
| Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


